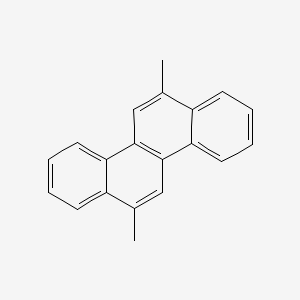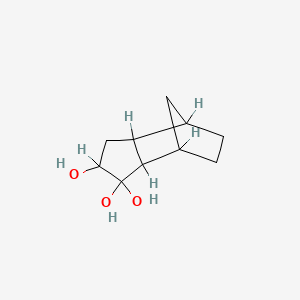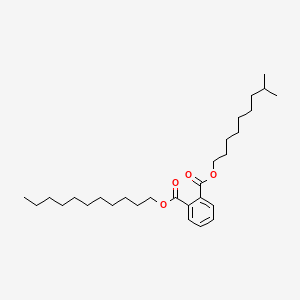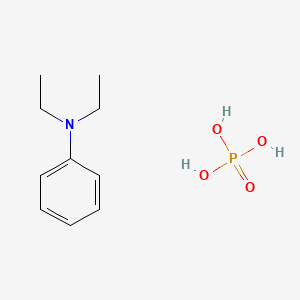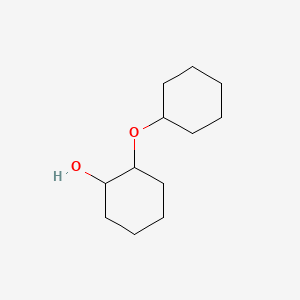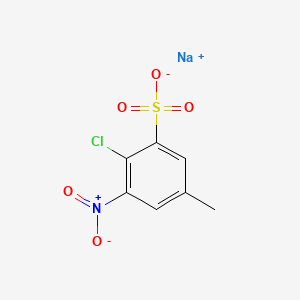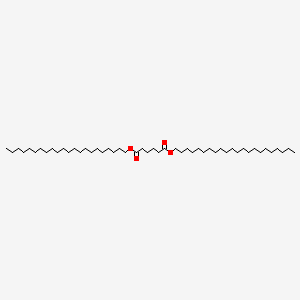
(Dimethylamino)dimethylindium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethylamino)dimethylindium typically involves the reaction of indium trichloride with dimethylamine and a suitable reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the product .
Industrial Production Methods
In industrial settings, this compound is produced using advanced techniques such as thermal atomic layer deposition. This method involves the use of this compound as a liquid precursor, which reacts with ozone as an oxygen source to form thin films of indium oxide .
Analyse Des Réactions Chimiques
Types of Reactions
(Dimethylamino)dimethylindium undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen sources to form indium oxide.
Substitution: Can participate in substitution reactions where the dimethylamino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include ozone for oxidation and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products
The major products formed from these reactions include indium oxide and substituted indium compounds, depending on the reagents and conditions used .
Applications De Recherche Scientifique
(Dimethylamino)dimethylindium has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of indium-containing compounds.
Biology: Investigated for potential biological activities and interactions.
Medicine: Explored for its potential use in medical imaging and diagnostics.
Industry: Utilized in the production of thin films for electronic devices, such as transistors and LEDs
Mécanisme D'action
The mechanism of action of (Dimethylamino)dimethylindium involves its ability to act as a precursor for the formation of indium oxide thin films. The compound reacts with ozone to form a crystalline indium oxide structure, which is then used in various electronic applications. The molecular targets and pathways involved in this process include the interaction of the indium atom with oxygen atoms to form a stable oxide network .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Indium Diisopropyldithiocarbamate
- Indium (III) Tris (trifluoromethanesulfonimide)
- Indium (III) Phthalocyanine Chloride
Uniqueness
(Dimethylamino)dimethylindium is unique due to its specific combination of dimethylamino and dimethyl groups attached to the indium atom. This unique structure allows it to act as an effective precursor for the formation of indium oxide thin films, which are essential in the production of high-performance electronic devices .
Propriétés
Numéro CAS |
92274-82-3 |
|---|---|
Formule moléculaire |
C4H12InN |
Poids moléculaire |
188.96 g/mol |
Nom IUPAC |
N-dimethylindiganyl-N-methylmethanamine |
InChI |
InChI=1S/C2H6N.2CH3.In/c1-3-2;;;/h1-2H3;2*1H3;/q-1;;;+1 |
Clé InChI |
JEMPWPKIYKCLQS-UHFFFAOYSA-N |
SMILES canonique |
CN(C)[In](C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


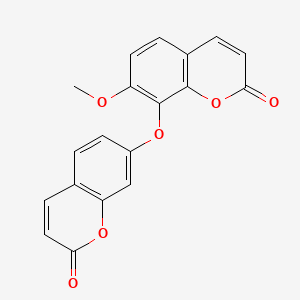
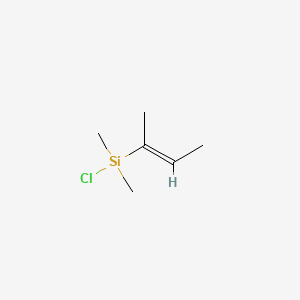
![methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate](/img/structure/B12656807.png)
